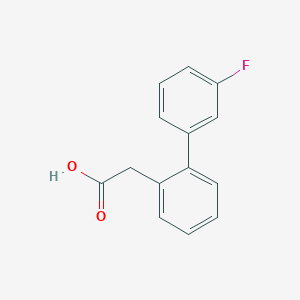

(3'-Fluoro-biphenyl-2-yl)-acetic acid

Description

Historical Context of Biphenyl (B1667301) and Fluoro-Aromatic Compounds in Medicinal Chemistry Research

The journey of biphenyl compounds in medicinal chemistry is one of significant evolution. Initially, they were primarily utilized as intermediates in chemical synthesis and, notoriously, as pesticides in the form of polychlorinated biphenyls (PCBs). arabjchem.orgresearchgate.netwikipedia.org However, with advancements in synthetic chemistry, the therapeutic potential of the biphenyl moiety became apparent. arabjchem.org Today, the biphenyl unit is recognized as a fundamental backbone in a vast number of pharmacologically active compounds, including marketed drugs and natural products. rsc.orgnih.gov Its presence offers a structurally rigid platform that can be readily functionalized, allowing chemists to orient substituents in precise spatial arrangements to optimize interactions with biological targets. arabjchem.orgresearchgate.net The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, has further cemented the biphenyl scaffold's importance by enabling its efficient and versatile synthesis. wikipedia.orgrsc.orgajgreenchem.com

Parallel to the rise of the biphenyl scaffold, organofluorine chemistry has carved out an indispensable role in drug discovery. Although organofluorine compounds are rare in nature, their synthetic counterparts have become prolific in pharmaceuticals. The introduction of the first fluoro-pharmaceutical, fludrocortisone, in 1954 marked a turning point. nih.gov Chemists soon realized the profound effects that fluorine substitution could have on a molecule's properties. researchgate.netmdpi.com Due to its small size and high electronegativity, replacing a hydrogen atom with fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov It can also modulate a compound's lipophilicity and pKa, thereby improving its absorption, distribution, and target-binding affinity. nih.gov Consequently, an estimated 20-25% of all modern pharmaceutical drugs contain at least one fluorine atom. researchgate.netnih.gov

Significance of Acetic Acid Moiety in Biologically Active Molecules

The acetic acid group, a simple yet vital functional group, is a recurring motif in a multitude of biologically active molecules. As a carboxylic acid, it is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), acting as both a reagent and a solvent. ysxlglacialaceticacid.comquora.comsilverfernchemical.com In drug formulations, it often serves as a pH-adjusting agent to ensure the stability and efficacy of the final product. ysxlglacialaceticacid.comquora.com

From a pharmacodynamic perspective, the acetic acid moiety is crucial for the biological activity of many drugs, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). ontosight.ai Its ability to donate a proton allows it to form critical ionic bonds and hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. This interaction is often the basis for a drug's mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes by NSAIDs. ontosight.aimdpi.com The presence of this acidic group also influences the pharmacokinetic profile of a molecule, affecting its solubility and transport across biological membranes. ysxlglacialaceticacid.com

Rationale for Academic Research on (3'-Fluoro-biphenyl-2-yl)-acetic Acid as a Privileged Scaffold

The academic interest in this compound stems from the strategic combination of its three core components, creating a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The rationale for its investigation can be deconstructed as follows:

The Biphenyl Core: Provides a defined and tunable three-dimensional structure. The rotational flexibility around the central carbon-carbon bond allows the two phenyl rings to adopt specific dihedral angles, which can be critical for fitting into a target's binding pocket.

The Acetic Acid Moiety: Serves as a primary binding determinant, particularly for targets like the COX enzymes, which are central to inflammation pathways. ontosight.ai Its placement on the 2-position of the biphenyl ring dictates its spatial orientation relative to the rest of the molecule.

Research into this specific isomer is driven by the desire to conduct detailed structure-activity relationship (SAR) studies. By systematically altering the position of the fluorine atom and the acetic acid group on the biphenyl frame (e.g., comparing it to its well-known cousin, the anti-inflammatory drug Flurbiprofen (B1673479), which is (2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), researchers can probe the precise requirements for optimal interaction with a given biological target. mdpi.comcymitquimica.com This methodical approach allows for the fine-tuning of pharmacological activity, potentially leading to the discovery of more potent and selective drug candidates.

| Component Moiety | Primary Role in the Scaffold | Key Attributes in Drug Design |

|---|---|---|

| Biphenyl | Structural Core/Backbone | Provides a rigid, yet conformationally mobile framework; Allows for precise 3D orientation of substituents. arabjchem.orgrsc.org |

| Fluorine | Property Modulator | Enhances metabolic stability; Modifies electronics and lipophilicity; Improves target binding affinity. nih.gov |

| Acetic Acid | Biological Anchor/Binding Group | Forms key ionic and hydrogen bonds with biological targets; Crucial for anti-inflammatory (e.g., COX inhibition) activity. ontosight.aimdpi.com |

Overview of Current Research Landscape for Fluoro-Biphenyl-Acetic Acid Derivatives

The current research landscape for fluoro-biphenyl-acetic acid derivatives is vibrant and focused on expanding their therapeutic applications beyond their traditional anti-inflammatory roles. A significant area of investigation involves the synthesis of novel analogs to achieve enhanced potency and selectivity for specific biological targets while minimizing off-target effects.

One prominent example is the development of Flurbiprofen analogs for the treatment of Alzheimer's disease. nih.govresearchgate.net Research has shown that certain derivatives can selectively inhibit the secretion of beta-amyloid(1-42) (Aβ42), a key component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govresearchgate.netacs.org The goal of this research is to decouple this Aβ42-lowering activity from the COX inhibition that causes gastrointestinal side effects, thereby creating a safer therapeutic agent for long-term use. nih.govresearchgate.netacs.org

Furthermore, the versatility of the scaffold is being exploited to tackle other diseases. Scientists are designing and synthesizing new derivatives with potential applications as:

Anticancer Agents: Biphenyl carboxylic acids are being screened for their cytotoxic activity against various cancer cell lines. ajgreenchem.com

Analgesics: Novel Flurbiprofen amides have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX-2, showing promise in animal models of chronic and neuropathic pain. tandfonline.com

Antimicrobial Agents: By modifying the substitution patterns on the biphenyl rings, researchers are creating compounds with activity against drug-resistant bacteria. asianpubs.org

The synthesis of these diverse derivatives often relies on robust chemical reactions like the Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by various modifications to introduce different functional groups. ajgreenchem.comasianpubs.orgasianpubs.org This modular approach allows for the systematic exploration of the chemical space around the fluoro-biphenyl-acetic acid scaffold to unlock its full therapeutic potential.

| Derivative Class | Therapeutic Target/Goal | Key Research Finding | Reference |

|---|---|---|---|

| Flurbiprofen Analogs | Alzheimer's Disease (Aβ42 secretion inhibitors) | Modifications can increase potency for Aβ42 inhibition while removing COX activity, reducing GI toxicity. | nih.govresearchgate.net |

| Flurbiprofen Amides | Analgesia (FAAH/COX-2 dual inhibitors) | A novel Flurbiprofen amide (Flu-AM4) was effective in animal models of prolonged and neuropathic pain. | tandfonline.com |

| Substituted Biphenyl Carboxylic Acids | Cancer (Antiproliferative agents) | A library of synthesized biphenyl carboxylic acids showed cytotoxic activity against breast cancer cell lines. | ajgreenchem.com |

| N-Substituted Biphenyl Acetamides | Antimicrobial Agents | Synthesized acetamide (B32628) derivatives displayed antifungal properties against specific fungal strains. | asianpubs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGLWNMRGCKEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362676 | |

| Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-85-3 | |

| Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro Biphenyl 2 Yl Acetic Acid and Its Diverse Analogues

Retrosynthetic Analysis of the (3'-Fluoro-biphenyl-2-yl)-acetic Acid Skeleton

A retrosynthetic approach to this compound dissects the molecule into simpler, more readily available starting materials. The primary disconnection occurs at the biaryl bond, separating the molecule into two key phenyl fragments. This strategy suggests that the biphenyl (B1667301) core can be assembled through a cross-coupling reaction. One of the phenyl rings would be functionalized with a group suitable for coupling (e.g., a halide or a boronic acid), while the other would carry the acetic acid side chain or a precursor to it.

A second key disconnection involves the acetic acid moiety. This side chain can be introduced onto a pre-formed biphenyl scaffold, or one of the initial phenyl rings can already possess the acetic acid group (or a protected version) prior to the biphenyl bond formation. The choice between these pathways often depends on the compatibility of the functional groups with the planned reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Core Formation

The formation of the biphenyl core is a critical step in the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds between aryl groups.

Suzuki-Miyaura Coupling Protocols for Fluoro-Biphenyl-Acetic Acid Precursors

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. acs.orgarabjchem.org This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. acs.orgarabjchem.org

For the synthesis of fluoro-biphenyl-acetic acid precursors, a common strategy involves the coupling of a fluorinated phenylboronic acid with a bromophenylacetic acid derivative. For instance, the synthesis of 4'-fluoro-biphenyl-4-acetic acid can be achieved by coupling 4-fluorophenylboronic acid with 4-bromophenylacetic acid. chemicalbook.com

The general conditions for these reactions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], a base (e.g., sodium carbonate, potassium carbonate, or cesium fluoride), and a suitable solvent system, which can range from aqueous mixtures to organic solvents like toluene (B28343) or dioxane. researchgate.netacs.orgthieme-connect.de The use of specialized ligands can also enhance the efficiency and scope of the coupling reaction. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorinated Biphenyl Acetic Acid Precursors

| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromophenylacetic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | High |

| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Water | Good |

| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Water/Dioxane | ~78% |

Data compiled from multiple research findings. chemicalbook.commdpi.comacs.org

Alternative Cross-Coupling Approaches for Biphenylacetic Acid Derivatives

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of biphenylacetic acid derivatives. These alternatives can be useful when the required boronic acids are unstable or difficult to prepare.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. It is known for its tolerance of a wide range of functional groups.

Hiyama Coupling: This method utilizes an organosilicon compound as the coupling partner. It offers an alternative to boronic acids and is often considered more environmentally friendly.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide. Negishi couplings are known for their high reactivity and stereospecificity.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile. While powerful, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

Biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450 are also emerging as a potential green alternative for creating biaryl bonds. chemrxiv.orgnih.gov

Introduction of the Acetic Acid Side Chain in Fluoro-Biphenyl Systems

The acetic acid moiety is a key functional group in the target molecule. Its introduction can be strategically timed either before or after the formation of the biphenyl core.

Strategies for Carboxylic Acid Functionalization on Biphenyl Scaffolds

Several methods exist for introducing a carboxylic acid group onto a pre-formed biphenyl scaffold. One common approach is the oxidation of a methyl group attached to the biphenyl ring. Another strategy involves the carbonation of a biphenyl-lithium or biphenyl-Grignard reagent, which can be generated from the corresponding biphenyl halide.

Alternatively, the acetic acid side chain can be introduced through various C-C bond-forming reactions. For instance, a biphenyl halide can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block that already contains a protected carboxylic acid group.

A versatile approach involves the use of plant microbiome enzymes. Specifically, the indole-3-acetamide (B105759) (IAM) pathway enzymes, tryptophan-2-monooxygenase (iaaM) and indole-3-acetamide hydrolase (iaaH), can be used in engineered E. coli for the biosynthesis of carboxylic acids. acs.org

Stereoselective Synthesis of Chiral Fluoro-Biphenyl-Acetic Acid Analogues

The synthesis of chiral analogues of fluoro-biphenyl-acetic acid, where the stereochemistry of the acetic acid side chain is controlled, presents an additional challenge. Asymmetric synthesis strategies are required to achieve high enantiomeric purity.

One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the acetic acid precursor, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.

Catalytic asymmetric methods offer a more efficient route. For example, the enantioselective hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral catalyst can establish the stereocenter at the α-position of the acetic acid side chain. Organocatalysis, employing small chiral organic molecules as catalysts, has also emerged as a powerful tool for the enantioselective synthesis of α-functionalized carboxylic acids. nih.gov

Structure Activity Relationship Sar Elucidation of Fluoro Biphenyl Acetic Acid Derivatives

Impact of Fluorine Substitution Pattern on Biological Activity and Metabolic Stability

The introduction of fluorine into the biphenyl-acetic acid scaffold has profound effects on both biological activity and metabolic stability. The position of the fluorine atom is a key determinant of these effects, often leading to significant shifts in potency and pharmacokinetic properties. nih.gov

Fluorination is a widely used strategy in drug design to enhance metabolic stability. nih.gov The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, thereby blocking common sites of oxidative metabolism. nih.gov For instance, in a study of flurbiprofen (B1673479) analogues, a derivative with a fluorine atom at the 4'-position was found to be completely stable to metabolism by Cunninghamella elegans, a microorganism known to model mammalian drug metabolism. ucd.ie In contrast, analogues with fluorine at the 2'- or 3'-positions showed altered biotransformation but were not completely resistant. ucd.ie This highlights the critical role of the fluorine position in preventing metabolic breakdown. Research on other biphenyl (B1667301) derivatives has also shown that replacing metabolically vulnerable groups, such as a dimethyl group, with a fluorine substituent can significantly boost metabolic stability. nih.gov

The position of fluorine substitution also dramatically influences biological activity. A remarkable example is seen in aryl acetamide (B32628) triazolopyridazines, where the placement of a fluorine atom can result in a 1000-fold difference in potency between regioisomers. nih.gov Generally, for this class of compounds, fluorine substitution at the 4-position leads to a significant enhancement in potency, while substitution at the 2-position reduces it, and 3-position substitution has little effect. nih.gov The introduction of a 3'-fluoro atom in some biphenyl-diarylpyrimidine series has been observed to be detrimental to inhibitory activity. nih.gov

The following table summarizes the impact of fluorine substitution on the metabolic half-life of flurbiprofen analogues:

| Compound | Fluorine Position | Metabolic Stability |

| Flurbiprofen | None | Metabolized at 4'-position |

| 2'-Fluoroflurbiprofen | 2' | Altered biotransformation |

| 3'-Fluoroflurbiprofen | 3' | Altered biotransformation |

| 4'-Fluoroflurbiprofen | 4' | Completely stable |

Data compiled from research on flurbiprofen analogues incubated with C. elegans. ucd.ie

Role of the Biphenyl Core in Target Binding and Molecular Recognition

The biphenyl core is a fundamental structural motif in many pharmacologically active compounds, providing a rigid scaffold that facilitates crucial interactions with biological targets. arabjchem.orgnih.gov This aromatic system is often involved in non-covalent interactions such as π-π stacking and hydrophobic interactions with amino acid residues in the binding sites of proteins and enzymes. nih.gov

In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 4-cyano-difluorobiphenyl group has been shown to form critical π–π stacking or hydrophobic interactions with aromatic residues like Y181, Y188, F227, and W229 within the enzyme's binding pocket. nih.gov The biphenyl moiety acts as a pharmacophore in various biological contexts, including antimycobacterial and anti-inflammatory activities. nih.gov The planarity of the biphenyl system can be influenced by substituents, which in turn affects its binding capabilities. While unsubstituted biphenyl compounds tend to adopt a planar conformation in the ground state, crystal packing forces can induce this planarity. nih.gov However, substitutions can lead to a twisted conformation, as seen in some biphenyl-4-yloxy acetic acid derivatives. nih.gov

The biphenyl scaffold's versatility allows it to serve as a foundational element for a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, antihypertensive, and antitumor agents. ajgreenchem.com

Importance of the Acetic Acid Group for Specific Biological Interactions and SAR

The acetic acid group is a key functional moiety that plays a critical role in the biological activity of many pharmaceuticals, including biphenyl-acetic acid derivatives. ajgreenchem.com This acidic group is often essential for direct interaction with biological targets and for modulating the physicochemical properties of the molecule. mdpi.com

One of the primary roles of the carboxylic acid function is its ability to form hydrogen bonds. nih.gov In the solid state, carboxylic acids frequently form dimers through intermolecular hydrogen bonds between their carboxyl groups. nih.govnih.gov In a biological environment, this hydrogen-bonding capability allows the acetic acid group to act as a hydrogen bond donor or acceptor, which is often a crucial component of a pharmacophore for binding to a receptor or enzyme active site. researchgate.net

Furthermore, the carboxylic acid group significantly influences a drug's pharmacokinetic profile. It can enhance the hydrophilicity and polarity of a molecule, which in turn affects its bioavailability and solubility. ajgreenchem.comresearchgate.net The ionization of the carboxylic acid at physiological pH is a key determinant of these properties. researchgate.net Biphenyl-derived carboxylic acids are prominent in the pharmaceutical market, with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and fenbufen (B1672489) featuring this structural component. ajgreenchem.com

The following table illustrates the role of the acetic acid group in forming hydrogen-bonded dimers in the crystal structure of 2-(Biphenyl-4-yl)acetic acid (felbinac):

| Interaction Type | Atoms Involved | Distance (Å) |

| Hydrogen Bond | O1···O2 | 2.6663 (13) |

Data from the crystallographic study of felbinac. nih.gov

Analysis of Substituent Effects on Activity Profiles of (3'-Fluoro-biphenyl-2-yl)-acetic Acid Analogues

The activity profile of this compound analogues is highly sensitive to the nature and position of various substituents on the biphenyl core. As discussed, the location of the fluorine atom itself has a dramatic impact on potency. nih.gov Beyond fluorine, other substituents can further modulate the biological activity.

For instance, in a series of biphenyl-diarylpyrimidines, the introduction of a cyano group at the 4'-position was found to be remarkably beneficial for improving inhibitory activity and decreasing cytotoxicity. nih.gov The combination of a 4'-cyano group with specific fluorine substitutions led to compounds with potent anti-HIV-1 activity. nih.gov

The following table provides a summary of the structure-activity relationships for a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, demonstrating the impact of different substituents on anti-HIV-1 activity:

| Compound | Key Substituents | EC50 (nmol/L) | Selectivity Index (SI) |

| 5m | 4'-cyano | 2.3 | 95,854 |

| Etravirine | (Reference drug) | 2.9 | >1600 |

| 5t | 4'-cyano, 3'-fluoro, additional fluorine | 1.8 | - |

| 5y | 4'-cyano, 2-fluoro | 5.2 | 8759 |

| 5z | 4'-cyano (no 3-fluoro) | 5.40 | 1981 |

EC50 represents the concentration for 50% of maximal effect. SI is the ratio of cytotoxic concentration to effective concentration. nih.gov

These findings underscore that subtle changes in the substitution pattern can lead to significant perturbations in metabolic stability and electrophilic reactivity, which in turn can be correlated with in vitro toxicity. nih.gov

Conformational Preferences and Stereochemical Effects in Fluoro-Biphenyl-Acetic Acid SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The introduction of fluorine can significantly influence the conformational preferences of a molecule due to stereoelectronic effects. nih.gov

In studies of 2'-fluoro-substituted acetophenone (B1666503) derivatives, it was found that these molecules exclusively form s-trans conformers in solution. nih.gov This preference is attributed to the strong repulsion between the polar fluorine and oxygen atoms in the s-cis conformation, making it unstable. nih.gov Such conformational biases can be exploited in drug design to lock a molecule into a bioactive conformation.

Pharmacological Characterization and Biological Activities Preclinical and in Vitro Assessments

Anticancer and Antiproliferative Effects of Fluoro-Biphenyl-Acetic Acid Derivatives (In Vitro Cell Line Studies)

Derivatives of fluoro-biphenyl-acetic acid have been the subject of multiple in vitro investigations to determine their potential as anticancer and antiproliferative agents. These studies have primarily focused on their effects on cancer cell viability, the induction of programmed cell death (apoptosis), and the modulation of the cell cycle.

Inhibition of Cell Viability and Apoptotic Pathway Induction in Cancer Cell Lines

Research has demonstrated that certain derivatives of flurbiprofen (B1673479), a close analogue of (3'-Fluoro-biphenyl-2-yl)-acetic acid, exhibit notable anticancer properties against various cancer cell lines. A novel series of flurbiprofen-thioether derivatives was synthesized and evaluated for its in vitro anticancer activity against human prostate cancer cell lines (PC-3, DU-145, and LNCaP). nih.gov Several of these compounds showed potent activity, with some displaying half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov

For instance, compounds 5b and 5u were highly effective against the PC3 cell line, while compounds 3c , 5b , and 5y showed significant potency against the DU-145 cell line. nih.gov The activity of compounds 4d and 5o was most pronounced in the LNCaP cell line. nih.gov Further investigation into the mechanism of action revealed that these compounds could induce apoptosis. Western blot analysis in PC3 cells confirmed their effect on the EGFR/PI3K/AKT pathway and showed modulation of apoptotic proteins, including BAX, caspase 9, caspase 3, and the anti-apoptotic protein BcL-2. nih.gov

Similarly, studies on mono- or di-fluorinated analogues of flavone-8-acetic acid (FAA) have shown direct cytotoxic activity against human ovarian adenocarcinoma cell lines, with potencies comparable to 5,6-dimethyl-xanthen-9-one-4-acetic acid (DMXAA), a compound in clinical trials. researchgate.net

Table 1: In Vitro Anticancer Activity of Flurbiprofen Derivatives on Prostate Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5b | PC3 | 27.1 | nih.gov |

| 5u | PC3 | 5.12 | nih.gov |

| 3c | DU-145 | 11.55 | nih.gov |

| 5b | DU-145 | 6.9 | nih.gov |

| 5y | DU-145 | 9.54 | nih.gov |

| 4d | LNCaP | 11.45 | nih.gov |

| 5o | LNCaP | 26.91 | nih.gov |

Cell Cycle Modulation by Fluoro-Biphenyl-Acetic Acid Analogues (In Vitro)

The anticancer effects of these compounds are also linked to their ability to interfere with the normal progression of the cell cycle in cancer cells. Flavone acetic acid (FAA), a related synthetic flavonoid, was found to induce a G2/M cell cycle arrest in mammary carcinoma cells. nih.gov This arrest was associated with an accumulation of cells in the metaphase stage of mitosis. nih.gov Another study on a novel quinazoline-carboxylic acid derivative, compound 6e , demonstrated that it arrested the cell cycle of MCF-7 breast cancer cells in the G1 phase, preventing the cells from proceeding to the DNA replication (S) phase. mdpi.com

Modulation of Endocannabinoid System by Fluoro-Biphenyl-Acetic Acid Analogues (Preclinical Studies)

Analogues of fluoro-biphenyl-acetic acid have been investigated for their ability to interact with the endocannabinoid system, a key signaling network involved in regulating various physiological processes.

Allosteric Modulation of Cannabinoid Receptors

The cannabinoid CB1 receptor, a G protein-coupled receptor, possesses allosteric sites that can be targeted by small molecules to modulate receptor activity. nih.gov This approach offers a potential therapeutic advantage over direct-acting (orthosteric) agonists and antagonists by potentially avoiding some of their inherent side effects. nih.gov Research into indole-2-carboxamides has identified potent allosteric modulators of the CB1 receptor. nih.gov While not direct biphenyl-acetic acid derivatives, these studies on structurally related molecules highlight the potential for aromatic systems to interact with the allosteric sites of cannabinoid receptors. For example, specific substitutions on the phenyl rings of these compounds were found to be critical for activity, with 4-fluoro and 4-cyano analogs showing high potency (IC₅₀ values of 32 nM and 33 nM, respectively). nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A significant area of research has been the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.gov By inhibiting FAAH, the levels of anandamide are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct CB1 receptor agonists. nih.gov

Amide derivatives of flurbiprofen have emerged as potent FAAH inhibitors. researchgate.net One such analogue, Flu-AM1 , inhibited FAAH with an IC₅₀ value of 0.44 µM, a significant increase in potency compared to the parent compound flurbiprofen (IC₅₀ = 29 µM). researchgate.net Further structural modifications led to the development of Flu-AM4 , a competitive and reversible FAAH inhibitor with a high potency (Kᵢ value of 13 nM). tandfonline.comnih.gov Structure-activity relationship studies on O-arylcarbamate inhibitors, such as the biphenyl-3-yl ester URB524 , have shown that introducing small polar groups at the meta position of the distal phenyl ring can greatly improve inhibitory potency, leading to compounds like URB597 with an IC₅₀ of 4.6 nM. escholarship.org

Table 2: In Vitro FAAH Inhibition by Fluoro-Biphenyl-Acetic Acid Analogues

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Flurbiprofen | IC₅₀ | 29 µM | researchgate.net |

| Flu-AM1 | IC₅₀ | 0.44 µM | researchgate.net |

| Flu-AM4 | Kᵢ | 13 nM | tandfonline.comnih.gov |

| URB524 | IC₅₀ | 63 nM | escholarship.org |

| URB597 | IC₅₀ | 4.6 nM | nih.govescholarship.org |

Enzyme Inhibition Studies of Fluoro-Biphenyl-Acetic Acid Analogues

Beyond their effects on FAAH, derivatives of fluoro-biphenyl-acetic acid have been shown to inhibit other enzymes, indicating a potential for polypharmacology.

Many of the flurbiprofen analogues that inhibit FAAH also retain the ability to inhibit cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, Flu-AM1 inhibits both COX-1 and COX-2. researchgate.net Interestingly, some of these dual-action compounds, like Flu-AM4 , exhibit substrate-selective COX-2 inhibition, meaning they are more potent at inhibiting the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) than arachidonic acid. tandfonline.comnih.gov This dual FAAH/COX inhibition is a promising strategy for developing potent analgesic and anti-inflammatory agents. tandfonline.comnih.gov

In the context of anticancer activity, a series of flurbiprofen-thioether derivatives were designed and evaluated as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme overexpressed in prostate cancer that plays a role in angiogenesis. nih.gov Molecular modeling studies suggested a correlation between the compounds' ability to bind to the MetAP-2 active site and their observed anticancer activity. nih.gov

Investigation of Molecular Target Interactions and Associated Biochemical Pathways

Detailed investigations into the specific molecular targets of this compound and its influence on associated biochemical pathways have not been documented in publicly accessible research. The precise mechanisms of action and the broader biological pathways affected by this compound remain to be elucidated.

Computational Chemistry Applications in the Study of Fluoro Biphenyl Acetic Acid

Molecular Docking Studies for Target Protein Binding Prediction and Mode of Action

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (3'-Fluoro-biphenyl-2-yl)-acetic acid, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity and mode of action.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of biphenyl (B1667301) acetic acid derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for predicting the likely protein targets and binding interactions of this particular fluorinated analogue.

Potential Protein Targets and Binding Interactions:

Biphenyl acetic acid derivatives are known to interact with a variety of protein targets, and it is plausible that this compound shares affinity for some of these. Key potential targets identified through studies on analogous compounds include:

Cyclooxygenase (COX) Enzymes: Many biphenyl acetic acid derivatives are nonsteroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2. Docking studies of these compounds into the active sites of COX enzymes have revealed crucial interactions, such as hydrogen bonding between the carboxylic acid moiety of the ligand and key amino acid residues like arginine and tyrosine in the enzyme's active site. The biphenyl scaffold typically occupies a hydrophobic channel within the enzyme.

Programmed Death-Ligand 1 (PD-L1): The biphenyl unit is recognized as a minimal element for binding to the PD-L1 protein, a key target in cancer immunotherapy. Molecular modeling of biphenyl-containing compounds has shown that they can penetrate deep into the cylindrical pocket at the interface of the PD-L1 dimer.

HIV-1 gp120 Glycoprotein: The biphenyl structure has been investigated as a potential inhibitor of the HIV-1 gp120 glycoprotein, which is involved in viral entry into host cells. Docking simulations suggest that the extended and conformationally flexible aromatic system of the biphenyl group is important for efficient inhibition.

Estrogen Receptor Alpha (ERα): In the context of anticancer research, biphenyl carboxylic acids have been docked into the crystal structure of ERα, revealing promising binding interactions.

The introduction of a fluorine atom, as in this compound, can significantly influence these interactions. Fluorine's high electronegativity can lead to favorable electrostatic and halogen bonding interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity. The position of the fluorine atom is critical in determining these effects.

Predicted Binding Mode:

Based on the docking of related compounds, the predicted binding mode of this compound within a target protein's active site would likely involve:

Anchoring via the Acetic Acid Group: The carboxylic acid moiety is expected to form key hydrogen bonds and salt bridges with polar residues in the binding pocket.

Hydrophobic Interactions of the Biphenyl Core: The two phenyl rings will likely engage in hydrophobic and π-π stacking interactions with nonpolar residues.

Future molecular docking studies specifically on this compound are needed to validate these predictions and to identify its precise protein targets and detailed binding modes, which is crucial for understanding its pharmacological potential.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide valuable insights into its geometry, electronic properties, and chemical reactivity. These theoretical predictions are crucial for understanding the molecule's intrinsic characteristics that govern its behavior in biological systems.

While specific, in-depth DFT studies on this compound are not widely published, the principles of DFT can be applied to predict its properties based on the known effects of its constituent functional groups. The following table summarizes the key parameters that would be obtained from a DFT study and their significance.

Table 1: Predicted DFT-Calculated Parameters for the Ground State of this compound

| Parameter | Predicted Outcome and Significance |

| Optimized Geometry | The biphenyl core is expected to be non-planar due to steric hindrance between the ortho-hydrogens of the two rings. DFT calculations would provide precise bond lengths, bond angles, and, importantly, the dihedral angle between the phenyl rings. The orientation of the acetic acid group relative to the biphenyl scaffold would also be determined. Understanding the preferred conformation is essential as it dictates how the molecule fits into a biological target's binding site. |

| Relative Energies | The molecule can exist in multiple low-energy conformations. DFT can calculate the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers between different conformations. This information is critical for understanding the molecule's flexibility and dynamic behavior. |

| Dipole Moment | The magnitude and direction of the molecular dipole moment would be calculated. The presence of the electronegative fluorine atom and the polar carboxylic acid group will result in a significant dipole moment, which influences the molecule's solubility and its ability to engage in dipole-dipole interactions with a target protein. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electronic reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. |

| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically around the oxygen and fluorine atoms) and electron-poor (positive potential, often near the acidic proton). This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological receptor. |

| Atomic Charges | DFT calculations can determine the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in understanding the polarity of different bonds and the nature of intermolecular interactions. |

| Reactivity Descriptors | From the HOMO and LUMO energies, various reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These parameters provide a quantitative basis for comparing the reactivity of this compound with its analogues. |

The introduction of the fluorine atom at the 3'-position is expected to have a notable impact on the electronic properties. Its electron-withdrawing nature will influence the electron density distribution across the biphenyl system and affect the acidity of the carboxylic acid group. DFT calculations can precisely quantify these electronic effects, providing a rational basis for understanding the structure-activity relationships of fluorinated biphenyl acetic acid derivatives.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the behavior of a ligand-target complex in a solvated environment that mimics physiological conditions, MD simulations provide detailed insights into the stability of the complex and the conformational dynamics of both the ligand and the protein.

For this compound, MD simulations would be a crucial next step following molecular docking studies. While docking provides a static snapshot of a plausible binding pose, MD simulations offer a dynamic view, revealing how the ligand and its target protein adapt to each other's presence.

Assessing Ligand-Target Complex Stability:

The stability of the complex formed between this compound and its putative protein target can be evaluated by analyzing several parameters from the MD trajectory:

Root Mean Square Deviation (RMSD): By tracking the RMSD of the ligand's atomic positions relative to its initial docked pose, one can assess its stability within the binding pocket. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in that pose and may be exploring alternative binding conformations or even dissociating from the active site.

Root Mean Square Fluctuation (RMSF): The RMSF of the protein's amino acid residues can highlight regions of the protein that become more or less flexible upon ligand binding. This can reveal allosteric effects and identify key residues that are important for stabilizing the interaction.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bond formation and breakage between the ligand and the protein over time. The persistence of key hydrogen bonds throughout the simulation provides strong evidence for their importance in anchoring the ligand.

Binding Free Energy Calculations: Advanced techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex. This provides a quantitative measure of the binding affinity and can be used to compare the stability of different binding modes or the binding of different analogues.

Conformational Analysis:

MD simulations are also invaluable for exploring the conformational landscape of this compound both in its free state and when bound to a target.

Dihedral Angle Analysis: A key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. MD simulations can track the distribution of this angle over time, revealing the most populated conformational states and the flexibility of the biphenyl linkage. The presence of the 3'-fluoro substituent can influence this torsional preference.

Side Chain Flexibility: The orientation and flexibility of the acetic acid side chain can also be analyzed. This is crucial as the positioning of the carboxylic acid group is often critical for forming essential interactions with the target.

Virtual Screening Approaches for Identification of Novel Fluoro-Biphenyl-Acetic Acid Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

There are two main categories of virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS):

If the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available, LBVS methods can be used. Starting with this compound as a reference compound (assuming it has desirable activity), one could search for analogues based on molecular similarity.

2D Similarity Searching: This approach uses fingerprints that encode the 2D structural features of the molecules. Large chemical databases can be rapidly screened to find compounds that share a high degree of similarity with the query molecule.

3D Shape-Based Screening: This method uses the 3D conformation of the query molecule to find other molecules in a database that have a similar shape and volume. This is based on the principle that molecules with similar shapes are likely to bind to the same target.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. A pharmacophore model can be developed based on the structure of this compound and then used to screen databases for molecules that match the model.

Structure-Based Virtual Screening (SBVS):

If the 3D structure of the target protein is known (either from experimental methods like X-ray crystallography or from homology modeling), SBVS can be performed. This typically involves molecular docking.

High-Throughput Docking: Large libraries of compounds can be docked into the binding site of the target protein. The compounds are then ranked based on a scoring function that estimates their binding affinity. The top-ranked compounds are then selected for further investigation. The binding mode of this compound, as predicted from earlier docking studies, would define the key interaction points to be considered in the screening process.

Workflow for Virtual Screening of Analogues:

A typical virtual screening workflow to identify novel fluoro-biphenyl-acetic acid analogues would involve the following steps:

Library Preparation: A large database of commercially available or synthetically accessible compounds would be curated and prepared for screening. This involves generating 3D structures and assigning correct protonation states.

Screening: Either ligand-based or structure-based screening methods would be applied to the library.

Hit Selection and Filtering: The initial list of hits would be filtered based on various criteria, such as predicted binding affinity, physicochemical properties (to ensure drug-likeness), and structural diversity.

Post-Screening Analysis: The most promising candidates would be subjected to more detailed computational analysis, such as more accurate docking calculations, molecular dynamics simulations, and binding free energy estimations.

Through these virtual screening approaches, it is possible to efficiently explore a vast chemical space and prioritize a smaller, more manageable number of novel fluoro-biphenyl-acetic acid analogues for synthesis and experimental testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoro-Biphenyl-Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For a series of fluoro-biphenyl-acetic acid derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues and to provide insights into the structural features that are important for their biological effects.

A QSAR study involves several key steps:

Data Set Collection: A dataset of fluoro-biphenyl-acetic acid derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) is required. This dataset should have a sufficient number of compounds with a good range of activity and structural diversity.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the chemical structure.

Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Types of Molecular Descriptors:

A wide variety of molecular descriptors can be used in QSAR modeling for fluoro-biphenyl-acetic acid derivatives, including:

Constitutional Descriptors (1D): These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and connectivity indices.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule, such as molecular surface area and volume.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and HOMO/LUMO energies, which can be calculated using quantum chemical methods like DFT.

QSAR Model Development and Interpretation:

Once the descriptors are calculated, various statistical techniques can be used to develop the QSAR model, including:

Multiple Linear Regression (MLR): This method finds a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): This is a more advanced regression technique that is suitable when the number of descriptors is large and they are correlated with each other.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to build more complex, non-linear QSAR models.

The resulting QSAR equation provides a quantitative measure of the contribution of each descriptor to the biological activity. For example, a positive coefficient for a descriptor would indicate that increasing the value of that descriptor leads to an increase in activity, while a negative coefficient would suggest the opposite.

By analyzing the descriptors that are included in the final QSAR model, one can gain valuable insights into the mechanism of action of the fluoro-biphenyl-acetic acid derivatives. For instance, if a descriptor related to hydrophobicity is found to be important, it would suggest that hydrophobic interactions are critical for binding to the target.

Predictive Power of QSAR:

A validated QSAR model can be used to predict the biological activity of newly designed fluoro-biphenyl-acetic acid analogues before they are synthesized. This allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process.

In Vitro and Preclinical Metabolic and Pharmacokinetic Profiles of Fluoro Biphenyl Acetic Acid

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)

The metabolic stability of a drug candidate is a critical parameter evaluated early in the drug discovery process to predict its in vivo behavior. nuvisan.com These assessments are typically conducted in vitro by incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comwuxiapptec.com The rate at which the compound is metabolized helps determine key pharmacokinetic parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.commdpi.com

In a typical liver microsomal stability assay, the test compound is incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and the reaction is initiated by adding a cofactor like NADPH. sci-hub.se The concentration of the compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comsci-hub.se The disappearance of the parent compound is used to calculate its metabolic stability. sci-hub.se Positive control compounds with known metabolic profiles, such as testosterone (B1683101) or diazepam, are often included to ensure the metabolic competency of the microsomes. wuxiapptec.comsci-hub.se

While specific experimental data for (3'-Fluoro-biphenyl-2-yl)-acetic acid is not publicly available, studies on other fluorinated biphenyl (B1667301) derivatives have demonstrated significant improvements in metabolic stability compared to their non-fluorinated parent compounds. For instance, the introduction of fluorine into certain NH2-biphenyl-diarylpyrimidines resulted in a nearly 5-fold increase in the metabolic half-life in human liver microsomes. researchgate.net This suggests that this compound would likely exhibit enhanced resistance to metabolic degradation compared to its non-fluorinated counterpart, (Biphenyl-2-yl)-acetic acid.

The following table illustrates a comparison of metabolic stability in human liver microsomes between a parent compound and its fluorinated analog from a different class of molecules, highlighting the typical impact of fluorination.

| Compound | Half-Life (t1/2) in Human Liver Microsomes (min) |

| JK-4b (Parent Compound) | 14.6 |

| 5t (Fluorinated Analog) | 74.52 |

| Data derived from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. researchgate.net |

Role of Fluorine in Enhancing Metabolic Resistance and Lipophilicity (Preclinical/In Vitro)

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability and lipophilicity. nih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong (98–115 kcal/mol), making it resistant to cleavage by metabolic enzymes. nih.gov

By strategically replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can block oxidative metabolism at that site. nih.gov For example, the introduction of para-fluoro substituents in the cholesterol-lowering drug Ezetimibe serves to block aromatic hydroxylation, leading to improved metabolic stability and pharmacokinetic properties. nih.gov In the case of this compound, the fluorine atom on the 3'-position of the biphenyl ring system is positioned to hinder metabolic attack on that aromatic ring.

Preclinical Pharmacokinetic Evaluations (e.g., Animal Models, Excluding Human Data)

Preclinical pharmacokinetic studies in animal models, such as rats, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity before it can be considered for human trials. nih.govnih.gov

Following administration (e.g., oral or intravenous) to animal models like Sprague-Dawley rats, plasma concentrations of the drug are measured over time to determine key parameters. nih.govnih.gov These include the maximum plasma concentration (Cmax), oral bioavailability (%F), and the volume of distribution (Vd), which indicates the extent of drug distribution into tissues. nih.gov

The increased lipophilicity conferred by the fluorine atom in this compound would be expected to result in good oral absorption and extensive distribution into tissues. A study on a related, non-fluorinated compound, 4-biphenyl acetic acid (BPAA), in rats investigated its distribution into the cerebrospinal fluid (CSF), demonstrating that such compounds can cross the blood-brain barrier. nih.gov Preclinical studies for novel compounds often compare pharmacokinetic parameters against established drugs. nih.gov

The table below shows key pharmacokinetic parameters for a novel orally administered compound in rats, illustrating the type of data generated in preclinical evaluations.

| Parameter | Value |

| Route of Administration | Oral (p.o.) |

| Half-Life (t1/2) | 3.9 hours (intravenous) |

| Cmax (plasma) | 910 ng/mL |

| Oral Bioavailability (%F) | 91.1% |

| Volume of Distribution (Vd) | 1.8 L/kg |

| Pharmacokinetic data for the compound MTIP in rats, provided as an illustrative example of preclinical evaluation. nih.gov |

The elimination of a drug from the body typically involves metabolic conversion (biotransformation), primarily in the liver, and subsequent excretion of the parent drug and its metabolites, often via the kidneys (urine) or bile (feces). mdpi.com For acidic compounds like this compound, renal excretion can be a significant pathway.

The strategic placement of the fluorine atom is intended to slow the rate of metabolic elimination, potentially leading to a longer half-life compared to the non-fluorinated analog. Preclinical studies would involve collecting urine and feces from test animals to identify and quantify the parent drug and any metabolites, thereby elucidating the primary routes and mechanisms of elimination.

Investigation of Carrier-Mediated Transport Mechanisms (In Vitro)

The movement of drugs across cellular barriers is not solely dependent on passive diffusion but is often facilitated by membrane-bound transport proteins. Acidic drugs are frequently substrates for transporters such as the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families, which are crucial for uptake into organs like the liver and for renal secretion.

In vitro systems, such as cells engineered to express specific human or animal transporters, are used to investigate these interactions. Such studies would determine whether this compound is a substrate or an inhibitor of key uptake and efflux transporters. This information is vital for predicting potential drug-drug interactions and for understanding the mechanisms behind the drug's disposition in the body. While specific transporter interaction data for this compound are not available, its chemical structure as a biphenyl acetic acid derivative suggests that interactions with anion transporters are highly probable.

Advanced Spectroscopic and Crystallographic Analyses for Fluoro Biphenyl Acetic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment and connectivity of atoms within a molecule. For (3'-Fluoro-biphenyl-2-yl)-acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete structural picture. mdpi.com

¹H NMR: This spectrum reveals the number and type of hydrogen atoms. Key signals include those for the aromatic protons on the two biphenyl (B1667301) rings and the methylene (B1212753) (-CH₂) protons of the acetic acid side chain. The fluorine atom at the 3'-position will cause characteristic splitting patterns in the signals of nearby aromatic protons, aiding in their precise assignment.

¹³C NMR: This technique maps the carbon framework of the molecule. Distinct peaks are expected for the carboxylic acid carbon (C=O), the methylene carbon, and each unique aromatic carbon. The carbons in the fluorinated ring will exhibit coupling (J-coupling) with the ¹⁹F nucleus, which is a definitive indicator of their proximity to the fluorine atom. mdpi.com

¹⁹F NMR: As a highly sensitive method specific to fluorine, ¹⁹F NMR provides direct evidence for the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected, with a chemical shift characteristic of an aryl fluoride (B91410).

Table 1: Representative NMR Data for a Fluoro-Biphenyl-Acetic Acid Moiety

| Nucleus | Typical Chemical Shift (ppm) | Typical Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-12 | Broad Singlet | Carboxylic Acid (-COOH) |

| ¹H | ~7.0–7.6 | Multiplet | Aromatic Protons (Ar-H) |

| ¹H | ~3.6 | Singlet | Methylene Protons (-CH₂) |

| ¹³C | ~170-180 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~115–160 | Multiplet (with C-F coupling) | Aromatic Carbons (Ar-C) |

| ¹³C | ~35-45 | Singlet | Methylene Carbon (-CH₂) |

| ¹⁹F | ~(-110) to (-120) | Multiplet | Aromatic Fluorine (Ar-F) |

Note: These are representative values. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound, the molecular weight is confirmed at approximately 230.23 g/mol . cymitquimica.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₁₄H₁₁FO₂) by measuring the mass with very high precision, confirming the presence of one fluorine atom. mdpi.com

When coupled with liquid chromatography (LC-MS), the technique becomes a powerful method for assessing sample purity. LC separates the target compound from any impurities or related metabolites, and the mass spectrometer then provides molecular weight information for each separated component, allowing for their identification. oup.com This is particularly useful in analyzing metabolites of drugs like flurbiprofen (B1673479) from biological samples. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies. The IR spectrum of this compound displays a characteristic "fingerprint" based on its structure.

Key absorption bands include:

A very broad O-H stretching band for the carboxylic acid group, typically found between 2500–3300 cm⁻¹. docbrown.inforesearchgate.net

A strong, sharp C=O (carbonyl) stretching vibration from the carboxylic acid, appearing around 1700–1725 cm⁻¹. docbrown.infoscribd.com

Aromatic C=C stretching bands in the 1450–1600 cm⁻¹ region.

A C-O stretching band between 1210–1320 cm⁻¹. docbrown.info

A strong C-F stretching band, expected in the 1000–1400 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700–1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450–1600 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1210–1320 | Medium |

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complex Characterization

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline solid state. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, precise measurements of bond lengths, bond angles, and torsional angles can be obtained. For a biphenyl derivative like this compound, this technique would reveal the dihedral angle between the two phenyl rings, a critical conformational feature. In the solid state, carboxylic acids often form hydrogen-bonded dimers. nih.gov

Furthermore, X-ray crystallography is indispensable for characterizing protein-ligand complexes. If this compound were co-crystallized with a biological target (e.g., an enzyme), the resulting structure would offer a detailed atomic-level view of the binding interactions, revealing which amino acid residues are involved and the geometry of the binding pocket. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds and separating components in a mixture. oup.comnih.gov For this compound, a reversed-phase HPLC method is typically used. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small amount of acid (like trifluoroacetic acid) to ensure the carboxylic acid is protonated and produces sharp, symmetrical peaks. acs.org The purity of a sample is quantified by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This technique is widely used in the quality control of pharmaceuticals and for analyzing drug metabolites in biological fluids like plasma and urine. nih.govacs.orgresearchgate.net

Emerging Research Frontiers and Future Directions for Fluoro Biphenyl Acetic Acid Based Therapeutics

Design of Multi-Targeting Fluoro-Biphenyl-Acetic Acid Conjugates

The "one-molecule, one-target" paradigm has been challenged by the complexity of multifactorial diseases such as cancer, inflammation, and neurodegenerative disorders. This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities designed to modulate multiple biological targets simultaneously. researchgate.net This approach can lead to improved therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance compared to combination therapies. researchgate.net

The (3'-Fluoro-biphenyl-2-yl)-acetic acid scaffold serves as an excellent starting point for designing MTDLs. By conjugating this core structure with other pharmacophores, researchers can create hybrid molecules that address different aspects of a disease's pathology. Design strategies often involve linking the two pharmacophores via a stable or a cleavable linker. Rational structural optimization based on the pharmacophore skeletons of known ligands for different targets can yield effective MTDLs. researchgate.net For instance, combining the anti-inflammatory properties of the fluoro-biphenyl-acetic acid moiety with a pharmacophore targeting a key enzyme in a cancer signaling pathway could result in a potent anti-cancer agent with a dual mechanism of action.

| Fluoro-Biphenyl-Acetic Acid Core | Linker Type | Conjugated Pharmacophore | Potential Dual-Target Therapeutic Goal | Rationale |

|---|---|---|---|---|

| This compound | Amide or Ester | Histone Deacetylase (HDAC) Inhibitor Moiety (e.g., hydroxamic acid) | Anti-cancer and Anti-inflammatory | Combines COX inhibition with epigenetic modulation, a synergistic approach for certain cancers. researchgate.net |

| This compound | Piperazine Linker | Serotonin Receptor (5-HT1A) Agonist | Antidepressant with Anti-inflammatory Action | Addresses the inflammatory hypothesis of depression by targeting both inflammation and serotonergic pathways. nih.gov |

| This compound | Thiazole Ring | Sirtuin 2 (SIRT2) Inhibitor | Neuroprotection in Neurodegenerative Disease | Targets both neuroinflammation and pathways regulated by SIRT2, relevant in diseases like Alzheimer's. nih.gov |

| This compound | Ester Linker | Quercetin (Antioxidant) | Gastro-sparing Anti-inflammatory with Antioxidant Effect | A mutual prodrug approach that combines anti-inflammatory action with the cytoprotective effects of an antioxidant. researchgate.net |

Exploration of Novel Biological Targets for Fluoro-Biphenyl-Acetic Acid Scaffolds

While the primary targets of many aryl-acetic acid derivatives are cyclooxygenase (COX) enzymes, the unique structural and electronic properties conferred by the fluoro-biphenyl scaffold suggest the potential for interaction with a broader range of biological targets. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This opens up possibilities for repurposing or discovering novel activities for this class of compounds.

Modern drug discovery efforts often involve high-throughput screening of compound libraries against diverse panels of biological targets. Derivatives of the this compound scaffold could be investigated for activity against targets implicated in various diseases beyond inflammation. For example, studies on similar biphenyl (B1667301) structures have revealed antifungal, antimicrobial, and anticancer activities. researchgate.netmdpi.comresearchgate.net Kinase enzymes, which are crucial regulators of cell signaling and frequent targets in oncology, represent another promising area for exploration. mdpi.com The investigation of these novel targets could unlock new therapeutic applications for this chemical scaffold.

| Target Class | Specific Example(s) | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Kinases | Aurora A Kinase, EGFR | Oncology | Many kinase inhibitors feature aromatic scaffolds; the biphenyl structure could fit into ATP-binding pockets. mdpi.com |

| Microbial Enzymes | Fungal Succinate Dehydrogenase, Urease | Infectious Disease | Biphenyl derivatives have shown antifungal and antibacterial potential in previous studies. researchgate.netnih.gov |

| Epigenetic Modulators | Sirtuins (e.g., SIRT2) | Oncology, Neurodegeneration | The scaffold could be optimized to interact with the unique binding sites of epigenetic enzymes. nih.gov |

| Ion Channels | Voltage-gated sodium or calcium channels | Neuropathic Pain | The lipophilic nature of the biphenyl group could facilitate interaction with transmembrane domains of ion channels. |

Development of Prodrug Strategies for Optimized Delivery of Fluoro-Biphenyl-Acetic Acid Derivatives

A significant challenge with nonsteroidal anti-inflammatory drugs (NSAIDs) is the gastrointestinal irritation associated with the free carboxylic acid group. mdpi.com Prodrug design is a well-established strategy to temporarily mask this functional group, improving the compound's therapeutic profile. nih.gov A prodrug is a bioreversible derivative that is inactive but undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.gov

For this compound and its derivatives, several prodrug strategies can be employed.

Carrier-Linked Prodrugs: The most common approach involves creating ester or amide linkages. nih.gov This masks the carboxylic acid, reducing direct contact with the gastric mucosa. These linkages are designed to be stable in the acidic environment of the stomach but are cleaved by esterase enzymes in the intestine or plasma to release the active drug. mdpi.com

Mutual Prodrugs: This strategy involves conjugating the fluoro-biphenyl-acetic acid derivative with another pharmacologically active agent. nih.gov This can result in synergistic effects or help mitigate side effects. For example, conjugation with an antioxidant could provide a gastroprotective effect, while conjugation with another analgesic like gabapentin (B195806) could enhance pain relief. researchgate.netmdpi.com

| Prodrug Strategy | Promoiety (Carrier) | Linkage Type | Primary Advantage | Mechanism of Action |

|---|---|---|---|---|

| Simple Ester Prodrug | Alkyl or Aryl Alcohol | Ester | Gastrointestinal sparing | Masks the free carboxylic acid, preventing direct mucosal irritation. Hydrolyzed by esterases post-absorption. nih.gov |

| Glycoside Prodrug | Galactose or Glucose | Ester | Potential for colon-specific delivery | The glycosidic bond may be cleaved by bacterial enzymes in the colon, targeting drug release. ijpsr.com |

| Mutual Prodrug (Analgesic) | Gabapentin | Ester (via glycol spacer) | Synergistic analgesic effect and GI sparing | Combines two analgesics in one molecule, potentially effective for neuropathic pain. mdpi.com |

| Mutual Prodrug (Antioxidant) | Quercetin | Ester | Reduced ulcerogenicity | The antioxidant moiety provides a protective effect on the gastric mucosa. researchgate.net |

Advanced Synthetic Methodologies for Sustainable Production of Fluoro-Biphenyl-Acetic Acid Derivatives

The synthesis of the core biphenyl structure is a critical step in the production of this compound and its derivatives. Traditional methods for forming carbon-carbon bonds often required harsh conditions. Modern organic synthesis, however, emphasizes the use of catalytic, efficient, and environmentally benign methodologies.

Palladium-catalyzed cross-coupling reactions are paramount in modern biphenyl synthesis. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is particularly favored due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov This method offers a robust and high-yielding route to construct the fluoro-biphenyl scaffold. Other notable cross-coupling reactions include the Hiyama (using organosilicon compounds) and Ullmann (copper-mediated) reactions.

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce waste and the use of hazardous substances. ijpsr.com For the synthesis of fluoro-biphenyl-acetic acid derivatives, this involves optimizing reaction conditions by using greener solvents, reducing reaction times through more efficient catalysts, and designing synthetic routes that minimize the number of steps and purification requirements.

| Reaction | Key Reagents | Catalyst | Advantages | Sustainability Considerations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Complex | High tolerance of functional groups, mild conditions, commercially available reagents. nih.gov | Boron byproducts are generally considered non-toxic. |

| Hiyama Coupling | Aryl Halide, Organosilane | Palladium Complex | Non-toxic silicon byproducts, alternative to boronic acids. | Requires a fluoride (B91410) source for activation, which can be corrosive. |

| Ullmann Reaction | Two Aryl Halides | Copper | A classic method, useful when organometallic reagents are not viable. | Traditionally requires high temperatures; modern methods use ligands and milder conditions. |

| Direct Arylation (C-H Activation) | Aryl Halide, Arene | Palladium or Rhodium Complex | Reduces pre-functionalization steps, improving atom economy. | Often requires specific directing groups and can have issues with regioselectivity. |

Integration of Artificial Intelligence and Machine Learning in Fluoro-Biphenyl-Acetic Acid Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. premierscience.comjsr.org These computational tools can be applied at virtually every stage of the development pipeline for new this compound derivatives.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for this chemical scaffold. premierscience.com